![molecular formula C19H20N4O B12892185 N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide CAS No. 917924-55-1](/img/structure/B12892185.png)
N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst.
Introduction of the Methylamino Group: The methylamino group is added through a reductive amination reaction, where a primary amine reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzamide moiety are crucial for binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Phenyl boronic acid containing BODIPY dyes
- N-methylated polypeptides
Uniqueness
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, phenyl group, and benzamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
917924-55-1 |
|---|---|
Formule moléculaire |
C19H20N4O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-[2-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C19H20N4O/c1-20-13-18(23-19(24)16-5-3-2-4-6-16)15-9-7-14(8-10-15)17-11-21-22-12-17/h2-12,18,20H,13H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
UKVZKZGCQPDOTB-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC=C(C=C1)C2=CNN=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


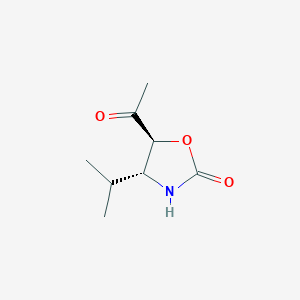
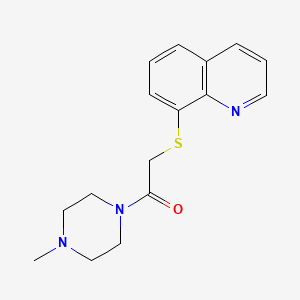


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
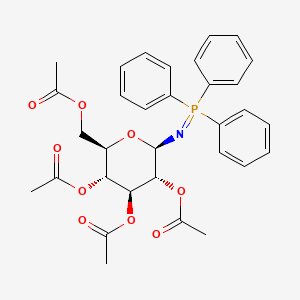

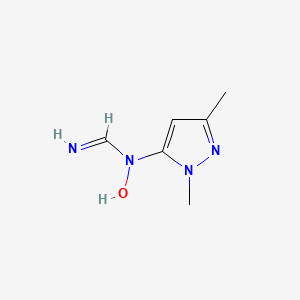
![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
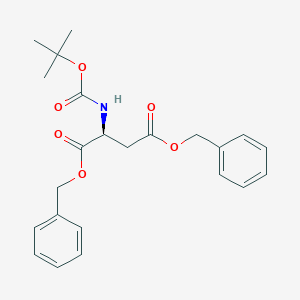
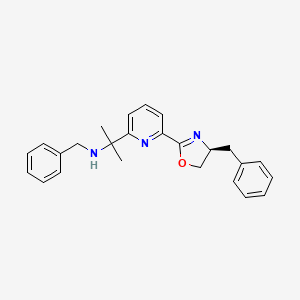

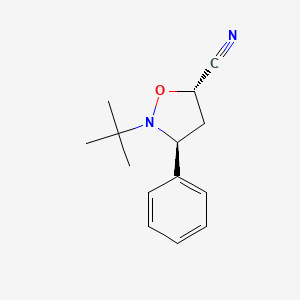
![(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12892180.png)
